1-(5-Methoxy-2-sulfanylphenyl)ethanone

Description

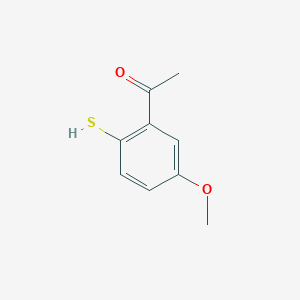

1-(5-Methoxy-2-sulfanylphenyl)ethanone is a substituted acetophenone derivative featuring a methoxy group (-OCH₃) at the 5-position and a sulfanyl (-SH) group at the 2-position of the aromatic ring. This compound’s reactivity and applications can be inferred from derivatives with similar substituents, such as methoxy, hydroxyl, sulfanyl, or halogen groups .

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

1-(5-methoxy-2-sulfanylphenyl)ethanone |

InChI |

InChI=1S/C9H10O2S/c1-6(10)8-5-7(11-2)3-4-9(8)12/h3-5,12H,1-2H3 |

InChI Key |

DOINCUIDDKRKCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Methoxy and Sulfanyl Substituted Ethanones

Compounds bearing methoxy and sulfanyl groups exhibit distinct electronic and steric profiles, influencing their biological interactions:

Methoxy groups contribute to solubility and metabolic stability .

Hydroxyl and Methoxy Substituted Ethanones

Phenolic ethanones demonstrate significant α-glucosidase inhibitory activity, critical for antidiabetic applications:

Key Insight : Hydroxyl groups at ortho/meta positions enhance hydrogen bonding with α-glucosidase, while methoxy groups at para positions optimize steric fit .

Heterocyclic Sulfanyl Ethanones

Sulfanyl-linked heterocycles expand pharmacological diversity:

Key Insight : Heterocyclic moieties improve target specificity and pharmacokinetic profiles .

Halogenated and Nitro Derivatives

Halogen and nitro groups enhance bioactivity through electronic effects:

Key Insight: Electron-withdrawing groups (e.g., NO₂) increase compound polarity and binding affinity to parasitic enzymes .

Biotransformation

- Rhodococcus sp.1-0130 reduces 1-(4-hydroxyphenyl)ethanone to S-(-)-1-(4-hydroxyphenyl)ethanol (95% ee) and hydroxylates it to 1-(3,4-dihydroxyphenyl)ethanone . This highlights microbial pathways for chiral synthesis and functionalization.

Physicochemical and Metabolic Properties

- Volatility/Solubility: 1-(2,4-Dihydroxyphenyl)-ethanone is 10.6-fold more concentrated in roasted coffee than analogs, suggesting lower volatility due to hydroxyl groups .

- Metabolic Stability : Methoxy groups reduce oxidative metabolism, enhancing half-life compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.